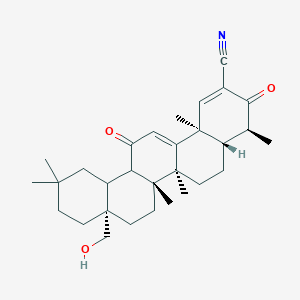![molecular formula C24H24N6O B10835284 5-[5-(piperidin-1-ylmethyl)pyridin-3-yl]-N-pyridin-3-yl-1H-indazole-3-carboxamide](/img/structure/B10835284.png)
5-[5-(piperidin-1-ylmethyl)pyridin-3-yl]-N-pyridin-3-yl-1H-indazole-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“PMID28766366-Compound-Scheme12-1” is a small molecular drug developed by SAMUMED, LLC. The compound has a molecular formula of C24H24N6O and is known for its potential therapeutic applications . It is designed to target specific pathways and proteins within the body, making it a promising candidate for various medical treatments.
Preparation Methods
The synthesis of “PMID28766366-Compound-Scheme12-1” involves several key steps. The preparation typically starts with the selection of appropriate starting materials, followed by a series of chemical reactions under controlled conditions. The synthetic route includes:
Step 1: Formation of the core structure through a series of condensation reactions.
Step 2: Introduction of functional groups via substitution reactions.
Step 3: Purification and isolation of the final product using techniques such as chromatography.
Industrial production methods may involve scaling up these reactions in large reactors, ensuring consistent quality and yield through rigorous process control and optimization .
Chemical Reactions Analysis
“PMID28766366-Compound-Scheme12-1” undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be employed to modify certain functional groups within the molecule.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, leading to the formation of different analogs. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles
Scientific Research Applications
“PMID28766366-Compound-Scheme12-1” has a wide range of scientific research applications:
Chemistry: Used as a model compound for studying reaction mechanisms and developing new synthetic methodologies.
Biology: Investigated for its interactions with biological macromolecules and its effects on cellular processes.
Medicine: Explored for its potential therapeutic effects in treating various diseases, including cancer and inflammatory conditions.
Industry: Utilized in the development of new materials and as a catalyst in certain industrial processes
Mechanism of Action
The mechanism of action of “PMID28766366-Compound-Scheme12-1” involves its interaction with specific molecular targets within the body. The compound binds to dual-specificity tyrosine-phosphorylation regulated kinase 1A (DYRK1A), inhibiting its activity. This inhibition affects various signaling pathways, leading to the modulation of cellular processes such as proliferation and apoptosis .
Comparison with Similar Compounds
“PMID28766366-Compound-Scheme12-1” can be compared with other similar compounds, such as:
Compound 28.1: A small molecule agonist of the bitter taste receptor TAS2R14.
Ivonescimab: A bispecific antibody targeting PD-1 and VEGF. The uniqueness of “PMID28766366-Compound-Scheme12-1” lies in its specific targeting of DYRK1A and its potential therapeutic applications, which distinguish it from other compounds with different molecular targets and mechanisms of action.
Properties
Molecular Formula |
C24H24N6O |
|---|---|
Molecular Weight |
412.5 g/mol |
IUPAC Name |
5-[5-(piperidin-1-ylmethyl)pyridin-3-yl]-N-pyridin-3-yl-1H-indazole-3-carboxamide |
InChI |
InChI=1S/C24H24N6O/c31-24(27-20-5-4-8-25-15-20)23-21-12-18(6-7-22(21)28-29-23)19-11-17(13-26-14-19)16-30-9-2-1-3-10-30/h4-8,11-15H,1-3,9-10,16H2,(H,27,31)(H,28,29) |
InChI Key |
VCNIUYPAMGFBLR-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(CC1)CC2=CC(=CN=C2)C3=CC4=C(C=C3)NN=C4C(=O)NC5=CN=CC=C5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-fluoro-N-[(2R)-3-methyl-1-[3-methyl-2,4-dioxo-1-[4-(trifluoromethoxy)phenyl]-1,3,8-triazaspiro[4.5]decan-8-yl]-1-oxobutan-2-yl]-5-(trifluoromethyl)benzamide](/img/structure/B10835207.png)
![1-[1-[1-(2,2-difluoroethyl)piperidin-4-yl]ethyl]-N-[(4-methoxy-6-methyl-2-oxo-1H-pyridin-3-yl)methyl]-2-methylindole-3-carboxamide](/img/structure/B10835215.png)
![N-[(4aS,6aR,6bS,8aR,12aS)-11-cyano-2,2,6a,6b,9,9,12a-heptamethyl-10,14-dioxo-1,3,4,5,6,7,8,8a,14a,14b-decahydropicen-4a-yl]acetamide](/img/structure/B10835224.png)
![5,8-dichloro-7-(3,5-dimethyl-1,2-oxazol-4-yl)-2-[(4-methoxy-6-methyl-2-oxo-1H-pyridin-3-yl)methyl]-3,4-dihydroisoquinolin-1-one](/img/structure/B10835225.png)
![5-(3,5-bis(trifluoromethyl)benzyl) 2-ethyl 7,8-dihydro-4H-pyrazolo[1,5-a][1,4]diazepine-2,5(6H)-dicarboxylate](/img/structure/B10835229.png)
![3-[4-[Carboxymethyl-(2,4,6-trimethylphenyl)sulfonylamino]naphthalen-1-yl]oxy-3-(4-methoxyphenyl)propanoic acid](/img/structure/B10835232.png)
![3-[8-[(4-Fluorophenyl)methyl]-16,16-dimethyl-12,14-dioxo-6,8,11,13-tetrazatetracyclo[7.7.0.02,7.011,15]hexadeca-1(9),2(7),3,5-tetraen-13-yl]-2,2-dimethylpropanoic acid](/img/structure/B10835239.png)
![N-[(4aS,6aR,6bS,8aR,12aS)-11-cyano-2,2,6a,6b,9,9,12a-heptamethyl-10,14-dioxo-1,3,4,5,6,7,8,8a,14a,14b-decahydropicen-4a-yl]propanamide](/img/structure/B10835259.png)

![5-[5-(piperidin-1-ylmethyl)pyridin-3-yl]-N-(6-propan-2-yloxypyridin-3-yl)-1H-indazole-3-carboxamide](/img/structure/B10835273.png)
![2-(2-chloro-6-fluoroanilino)-N-[4-(2-cyclopropylethynyl)-3-fluorophenyl]-7,8-dihydro-3H-[1,4]dioxino[2,3-e]benzimidazole-5-carboxamide](/img/structure/B10835278.png)
![N-(5-methylpyridin-3-yl)-5-[5-(piperidin-1-ylmethyl)pyridin-3-yl]-1H-indazole-3-carboxamide](/img/structure/B10835287.png)
![8-Benzyl-7-[2-[ethyl(propyl)amino]ethyl]-1,3-dimethylpurine-2,6-dione](/img/structure/B10835302.png)
![4-[3-(4-hydroxyphenyl)-1H-pyrrolo[2,3-b]pyridin-5-yl]benzene-1,2-diol](/img/structure/B10835306.png)
